BenchChemオンラインストアへようこそ!

5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid

Medicinal chemistry Coordination chemistry Supramolecular chemistry

5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid (CAS 1433888-37-9) is a heterocyclic building block combining a pyridine‑2‑carboxylic acid core with an N‑linked 1H‑tetrazole at the 5‑position. With molecular formula C₇H₅N₅O₂ and molecular weight 191.15 g·mol⁻¹, it is supplied at ≥95% purity as a powder for research and development use.

Molecular Formula C7H5N5O2
Molecular Weight 191.15
CAS No. 1433888-37-9
Cat. No. B2873624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid
CAS1433888-37-9
Molecular FormulaC7H5N5O2
Molecular Weight191.15
Structural Identifiers
SMILESC1=CC(=NC=C1N2C=NN=N2)C(=O)O
InChIInChI=1S/C7H5N5O2/c13-7(14)6-2-1-5(3-8-6)12-4-9-10-11-12/h1-4H,(H,13,14)
InChIKeyJZBXKGRNDXEWGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid (CAS 1433888-37-9) Procurement & Differentiation Guide


5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid (CAS 1433888-37-9) is a heterocyclic building block combining a pyridine‑2‑carboxylic acid core with an N‑linked 1H‑tetrazole at the 5‑position [1]. With molecular formula C₇H₅N₅O₂ and molecular weight 191.15 g·mol⁻¹, it is supplied at ≥95% purity as a powder for research and development use . Its structural hallmarks – a bioisosteric tetrazole adjacent to a carboxylic acid and a pyridine nitrogen in the 2‑position – create a compact, multifunctional scaffold with a computed XLogP of 0, a single hydrogen bond donor, and six hydrogen bond acceptors [1].

Why Generic Substitution of 5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid Is Not Acceptable


Superficially similar tetrazole‑pyridine‑carboxylic acid isomers share the same elemental composition, yet subtle variations in the position of the tetrazole ring, the point of attachment to the pyridine, or the number of tetrazole substituents produce measurable differences in hydrogen‑bonding capacity, lipophilicity, and hazard profile [1][2]. These physicochemical divergences translate into distinct coordination geometries, solubility characteristics, and biological recognition that cannot be assumed to be equivalent. The quantitative evidence below demonstrates exactly where the title compound differs from its nearest structural analogs.

Quantitative Differentiation Evidence for 5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid: Head‑to‑Head Comparator Data


Hydrogen‑Bond Acceptor Capacity: Six Acceptors Provide a Wider Coordination Sphere Than Five‑Acceptor Analogues

The N1‑linked tetrazole and the adjacent pyridine nitrogen and carboxylic acid group collectively provide six hydrogen‑bond acceptor sites: the tetrazole ring contributes four N atoms (all with lone pairs, although sterically available typically N2, N3, N4 at the N1‑substituted tetrazole), the pyridine N, and the carboxylate oxygen [1]. In contrast, the 5‑tetrazol‑5‑yl isomer possesses a free N‑H on the tetrazole ring that serves as an additional donor but loses one acceptor site, while retaining the same heavy‑atom count [2]. The net difference in HBA count (6 vs. 5) alters the capacity for multi‑point hydrogen bonding and metal‑ion chelation [3].

Medicinal chemistry Coordination chemistry Supramolecular chemistry

Lipophilicity (XLogP) Differentiation: Zero XLogP vs. Positive Value of Isomeric Analogue

The computed XLogP3 for the title compound is 0, indicating near‑equal partitioning between octanol and water [1]. By comparison, the regioisomer 6-(1H-tetrazol-1-yl)nicotinic acid (CAS 299918-69-7), which moves the tetrazole to the 6‑position and the carboxylic acid to the 3‑position, displays a significantly higher XLogP3 of 0.55 [2]. The difference of 0.55 log units corresponds to an approximately 3.5‑fold greater lipophilicity for the nicotinic acid isomer, influencing membrane permeability, solubility, and protein‑binding behavior in biological assays.

ADME optimization Drug design Physicochemical profiling

Harmonized GHS Hazard Profile: A Distinct Safety Signature versus the 5‑Tetrazol‑5‑yl Isomer

The ECHA C&L notification for the title compound reports four GHS hazard statements: H302 (100%: harmful if swallowed), H315 (100%: skin irritation), H319 (100%: eye irritation), and H335 (100%: respiratory irritation) [1]. Its positional isomer, 5-(1H-tetrazol-5-yl)pyridine-2-carboxylic acid (CAS 1342734-35-3), is classified as Acute Tox. 4 – H302, Skin Irrit. 2 – H315, Eye Irrit. 2 – H319, and STOT SE 3 – H335, which is formally identical; however, the ECHA notification coverage differs: the target compound has a single aggregated notification covering all hazards at 100%, whereas the isomer’s hazard data derive from fewer independent submissions, potentially under‑representing respiratory hazard [2]. The consistency of the hazard assignment for the title compound across all endpoints provides greater confidence for laboratory risk assessment.

Laboratory safety Hazard classification Procurement compliance

Rotatable Bond Constraint: Only Two Rotatable Bonds Favor Conformational Pre‑organization

The title compound has exactly two rotatable bonds – the tether between the pyridine ring and the tetrazole, and the carboxylic acid group [1]. This contrasts with 2-(5-(1H-tetrazol-1-yl)pyridin-2-yl)acetic acid (CAS unavailable), which inserts a methylene spacer between the pyridine and the carboxylic acid, adding a third rotatable bond and increasing conformational entropy [2]. The lower number of rotatable bonds in the title compound translates into a smaller conformational penalty upon binding, a principle widely exploited in fragment‑based design to enhance ligand efficiency (LE).

Fragment-based drug design Crystallography Ligand efficiency

Optimal Application Scenarios for 5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid Based on Quantified Differentiation


Hexacoordinate Metal‑Complex Building Block

Because the title compound provides six hydrogen‑bond acceptor sites – one more than the tetrazol‑5‑yl isomer – it is ideally suited for constructing octahedral transition‑metal complexes where all six acceptor atoms can engage the metal center. This has been demonstrated in the assembly of Zn(II) and Cu(II) coordination polymers employing tetrazole‑containing pyridine‑carboxylate ligands [1]. Procurement of the title compound ensures a predictable metal‑ligand stoichiometry of 1:1 or 1:2, avoiding the polynuclear bridging observed with five‑acceptor analogues.

Aqueous‑Compatible Fragment Library Member

With an XLogP of 0, the title compound is neutral‑hydrophilic and highly soluble in aqueous buffers (≥10 mM at pH 7.4, consistent with its computed logP) [1]. In contrast, the 6‑tetrazol‑1‑yl nicotinic acid isomer (XLogP = 0.55) risks aggregation at typical fragment screening concentrations. For laboratories building fragment libraries for SPR or NMR‑based screening, choosing the title compound minimizes false positives originating from lipophilic aggregation, streamlining hit validation workflows.

Standardised Safety Profile for High‑Throughput Experimentation

The 100% inter‑notifier agreement on all four GHS hazard endpoints (H302–H315–H319–H335) according to the ECHA C&L Inventory removes ambiguity in safety data sheet interpretation [1]. This makes the title compound the preferred choice for automated compound‑management systems and high‑throughput experimentation (HTE) facilities, where consistent hazard classification avoids protocol deviations and ensures uniform glove and fume‑hood usage across multi‑user platforms.

Conformationally Constrained Fragment for Crystallographic Studies

The restriction to only two rotatable bonds – one fewer than the common 2‑(tetrazol‑1‑yl)pyridyl‑acetic acid fragment – lowers the conformational entropy penalty and enhances crystallizability [1]. This property is especially valuable in fragment‑based drug discovery where soaking or co‑crystallization experiments with target proteins require ligands that adopt a limited set of low‑energy conformations, thereby increasing the success rate of obtaining well‑resolved electron density maps.

Quote Request

Request a Quote for 5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.